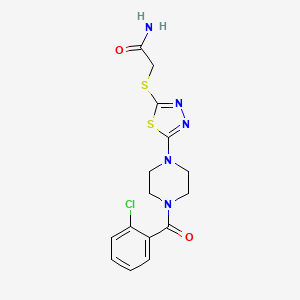

2-((5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[[5-[4-(2-chlorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5O2S2/c16-11-4-2-1-3-10(11)13(23)20-5-7-21(8-6-20)14-18-19-15(25-14)24-9-12(17)22/h1-4H,5-9H2,(H2,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEQXUKXJOLDCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(2-chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide represents a novel class of thiadiazole derivatives that have garnered attention for their potential biological activities. This article examines the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other pharmacological effects.

Chemical Structure

The structure of this compound can be broken down as follows:

- Thiadiazole Ring : Known for its diverse biological activities.

- Piperazine Moiety : Enhances pharmacological properties and solubility.

- Chlorobenzoyl Group : Contributes to the compound's lipophilicity and binding interactions.

Anticancer Properties

Recent studies have investigated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. Notably, compounds similar to this compound have shown promising results:

- Cytotoxicity Against Cancer Cells :

- Mechanism of Action :

Other Pharmacological Activities

Besides anticancer effects, thiadiazole derivatives have been explored for additional biological activities:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

- Study on MCF-7 and HepG2 Cells :

- In Vivo Studies :

Research Findings Summary

| Activity Type | Target Cells | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 0.28 µg/mL | G2/M phase arrest; apoptosis |

| Anticancer | HepG2 | 9.6 µM | Increased Bax/Bcl-2 ratio |

| Antimicrobial | Various Bacteria | Varies | Inhibition of bacterial growth |

| Anti-inflammatory | COX Enzyme | Varies | COX inhibition |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Piperazine Substitutions

Compounds sharing the 1,3,4-thiadiazole and piperazine backbone but differing in substituents demonstrate how structural modifications influence physicochemical and biological properties:

Key Observations :

- Bulkier Substituents (e.g., 4-ethoxyphenyl in ): May reduce solubility but improve target selectivity due to steric effects.

Thioacetamide-Modified Analogues

Variations in the thioacetamide moiety significantly alter bioactivity:

Key Observations :

- Electron-Deficient Groups (e.g., nitro in ): Enhance Akt inhibition via π-π interactions and hydrogen bonding, critical for antiproliferative effects.

- The target compound’s 2-chlorobenzoyl group may mimic these interactions but requires empirical validation.

Analogues with Heterocyclic Additions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.